An In-depth Technical Guide on Danshenol A: Structure, Properties, and Therapeutic Potential

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals investigating Danshenol A. We will dissect its core chemical features, explore its biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals investigating Danshenol A. We will dissect its core chemical features, explore its biological activities with a focus on mechanistic insights, and provide validated experimental protocols for its study. The narrative emphasizes the rationale behind its properties and the practical application of this knowledge in a research and development setting.

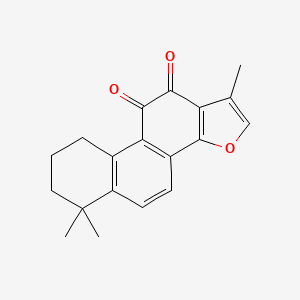

Chemical and Structural Characterization of Danshenol A

Danshenol A is an abietane-type diterpenoid, a class of organic compounds known for their complex structures and significant biological activities.[1][2][3] It was first isolated from the traditional Chinese medicinal herb Salvia miltiorrhiza Bunge (Danshen), a plant extensively used in managing cardiovascular and cerebrovascular diseases.[2][3][4][5]

Core Molecular Structure

The chemical scaffold of Danshenol A is built upon a tetracyclic abietane skeleton. Its structure is distinguished by an aromatic A-ring and a dihydrofuran D-ring.[6] This specific arrangement of rings and functional groups is fundamental to its physicochemical properties and interactions with biological macromolecules.

Caption: The abietane diterpenoid structure of Danshenol A.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of drug discovery. The identity and purity of Danshenol A are confirmed through a combination of physicochemical measurements and spectroscopic analysis.

Table 1: Physicochemical Properties of Danshenol A

The structural elucidation of Danshenol A is established using a suite of spectroscopic techniques. The causality for using multiple methods is to build a self-validating structural hypothesis:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are used to map the carbon-hydrogen framework, confirming the connectivity of the abietane skeleton and the positions of substituents.

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass, which validates the molecular formula (C₂₁H₂₀O₄).

Infrared (IR) Spectroscopy: IR analysis identifies key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) moieties, present in the molecule.

Pharmacological Activity and Mechanistic Insights

Danshenol A exhibits a broad spectrum of pharmacological activities, positioning it as a molecule of high therapeutic interest. Its effects are primarily rooted in its potent anti-inflammatory and antioxidant properties.[1]

Table 2: Summary of Key Pharmacological Activities

Therapeutic Area

Key Findings and Mechanism

Potential Application

Anti-inflammatory / Atherosclerosis

Inhibits TNF-α-induced ICAM-1 expression and subsequent monocyte adhesion to endothelial cells via the NOX4-dependent IKKβ/NF-κB pathway.[1][2]

Alleviates myocardial injury and apoptosis in models of acute myocardial infarction (AMI) by downregulating PTGS1.[8] Restores apoptosis of cardiomyocytes induced by angiotensin II.[1]

Shows inhibitory growth effects on various cancer cell lines, including K562, T-24, QGY, and Me180.[1][4]

Leukemia, Bladder Cancer, Liver Cancer, Cervical Cancer

Metabolic Disease

Acts as a potent aldose reductase (AR) inhibitor with an IC₅₀ of 0.1 μM, comparable to the clinically used drug epalrestat.[4]

Diabetic Complications

Antioxidant

Protects endothelial cells by directly scavenging reactive oxygen species (ROS).[1] Alleviates oxidative stress in the myocardium.[1]

Oxidative Stress-Related Diseases

Core Mechanism: Modulation of Inflammatory Pathways

A primary mechanism for Danshenol A's therapeutic effect, particularly in atherosclerosis, is its intervention in the inflammatory cascade within endothelial cells. The pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) is a key initiator of atherosclerosis. It triggers the expression of adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells, which facilitates the adhesion of monocytes—a critical early step in plaque formation.

Danshenol A has been shown to significantly reverse the TNF-α-induced expression of ICAM-1.[2][3][9] This action is mediated through the inhibition of the NOX4-dependent IKKβ/NF-κB signaling pathway.[1][2]

Caption: Danshenol A inhibits ICAM-1 expression via the NOX4/NF-κB pathway.

Interestingly, research also indicates a dual role for NOX4, as its overexpression may lead to the activation of the protective Nrf-2 pathway, another potential target of Danshenol A's antioxidant effects.[2][3][9]

Experimental Methodologies

To facilitate further research, this section provides detailed, validated protocols for the extraction and quantification of Danshenol A. The logic behind each step is explained to ensure methodological integrity and reproducibility.

Protocol: Extraction and Isolation from Salvia miltiorrhiza

This protocol describes a standard laboratory procedure for obtaining Danshenol A from its natural source. The workflow is designed to systematically remove impurities and enrich the target compound.

Workflow: From Plant Material to Purified Compound

Abietane Diterpenoids from Salvia miltiorrhiza: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the abietane diterpenoids found in Salvia miltiorrhiza (Danshen), a plant with a rich history in traditional medicine and a promising future in modern pharmacology. Designed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the abietane diterpenoids found in Salvia miltiorrhiza (Danshen), a plant with a rich history in traditional medicine and a promising future in modern pharmacology. Designed for researchers, scientists, and drug development professionals, this document delves into the biosynthesis, chemical diversity, and significant biological activities of these compounds. It further presents detailed, field-proven methodologies for their extraction, isolation, structural elucidation, and pharmacological evaluation, with the aim of empowering further research and development in this critical area of natural product science.

Introduction: The Significance of Salvia miltiorrhiza and its Abietane Diterpenoids

Salvia miltiorrhiza, commonly known as red sage or Danshen, is a perennial plant in the mint family, Lamiaceae, and its roots are a cornerstone of traditional Chinese medicine.[1] For centuries, it has been utilized in the treatment of a variety of ailments, particularly cardiovascular and cerebrovascular diseases.[1][2] The therapeutic efficacy of S. miltiorrhiza is largely attributed to its rich and complex phytochemical profile, which is broadly classified into two major categories: water-soluble phenolic acids and lipid-soluble diterpenoids.[3]

The lipid-soluble fraction is dominated by a class of compounds known as abietane diterpenoids, more specifically referred to as tanshinones.[1][3] These compounds are responsible for the characteristic red color of the root and are the focus of intense scientific investigation due to their wide spectrum of pharmacological activities. Prominent examples of these abietane diterpenoids include tanshinone IIA, cryptotanshinone, tanshinone I, and dihydrotanshinone I.[3]

The growing body of evidence supporting the therapeutic potential of these molecules has spurred significant interest in their application for drug discovery and development. This guide aims to provide a comprehensive technical resource to facilitate these efforts, covering the journey from the plant's biosynthetic pathways to the laboratory bench.

The Biosynthetic Pathway of Abietane Diterpenoids

The biosynthesis of abietane diterpenoids, particularly the tanshinones, in Salvia miltiorrhiza is a complex enzymatic process that begins with fundamental precursors from primary metabolism. The pathway involves the coordinated action of enzymes such as diterpene synthases and cytochrome P450s.[4] Understanding this pathway is not only crucial for comprehending the chemical diversity of these compounds but also for developing metabolic engineering strategies to enhance their production.

The biosynthesis of tanshinones originates from both the mevalonate (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[5][6] These pathways provide the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The condensation of these units leads to the formation of the C20 precursor, geranylgeranyl diphosphate (GGPP).

The abietane skeleton is then formed through a series of cyclization reactions. The enzyme copalyl pyrophosphate synthase 1 (SmCPS1) first converts GGPP to copalyl diphosphate (CPP).[7] Subsequently, kaurene synthase-like 1 (SmKSL1) catalyzes the cyclization of CPP to form miltiradiene, the committed precursor for tanshinone biosynthesis.

Following the formation of the miltiradiene backbone, a series of oxidative modifications, including hydroxylation, aromatization, and the formation of the characteristic furan or dihydrofuran D-ring, are carried out by various enzymes, primarily from the cytochrome P450 family.[4][7] These modifications give rise to the vast array of abietane diterpenoids found in S. miltiorrhiza.

A simplified overview of the abietane diterpenoid biosynthetic pathway in Salvia miltiorrhiza.

Chemical Diversity and Classification

The abietane diterpenoids from Salvia miltiorrhiza are a structurally diverse group of compounds, with over 80 lipophilic diterpenes identified.[3] They are generally classified based on their structural features, particularly the nature of the D-ring. The two main categories are the tanshinones, which possess an ortho-naphthoquinone chromophore, and the abietane or royleanones, which have a para-naphthoquinone chromophore.[3]

The tanshinones are further subdivided based on the structure of their D-ring, which can be a furan, dihydrofuran, or other modified heterocyclic systems. This structural diversity is a result of the complex enzymatic machinery in the plant that modifies the basic abietane skeleton.

Pharmacological Activities and Therapeutic Potential

The abietane diterpenoids from S. miltiorrhiza exhibit a broad range of pharmacological activities, making them attractive candidates for drug development.

Cardiovascular and Cerebrovascular Protective Effects

Historically, Danshen has been used to treat cardiovascular ailments, and modern research has substantiated these traditional uses.[1] Tanshinone IIA, a major abietane diterpenoid, and its water-soluble derivative, sodium tanshinone IIA sulfonate (STS), are widely used in the clinic for their cardiovascular benefits.[4] These compounds have been shown to improve vascular function, reduce atherosclerosis, and protect against ischemia-reperfusion injury.[4][8]

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases. Several abietane diterpenoids from S. miltiorrhiza have demonstrated potent anti-inflammatory effects.[1][2][4] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[1] The anti-inflammatory mechanism of some of these compounds involves the inhibition of the NF-κB signaling pathway.[1]

Cytotoxic and Anti-tumor Activity

A significant number of abietane diterpenoids have shown promising cytotoxic activity against a variety of cancer cell lines.[3][9] For instance, cryptotanshinone has been reported to inhibit the proliferation of several cancer cell types.[5][10] The anti-tumor effects of these compounds are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3][5]

Other Biological Activities

Beyond the aforementioned effects, abietane diterpenoids from S. miltiorrhiza have also been reported to possess antibacterial, antioxidant, and antiviral activities.[3][4] This wide range of biological activities underscores the therapeutic potential of this class of natural products.

Experimental Protocols: From Plant to Bioactive Compound

This section provides detailed, step-by-step methodologies for the extraction, isolation, structural elucidation, and biological evaluation of abietane diterpenoids from Salvia miltiorrhiza.

Extraction and Isolation Workflow

The successful isolation of abietane diterpenoids hinges on an efficient extraction and purification strategy. Given their lipophilic nature, organic solvents are typically employed for extraction.

A general workflow for the extraction and isolation of abietane diterpenoids.

This protocol is based on an optimized MAE method which has been shown to be more efficient than conventional techniques.[4]

Materials:

Dried and powdered roots of Salvia miltiorrhiza

95% (v/v) Ethanol

Microwave extraction system

Filter paper

Rotary evaporator

Procedure:

Weigh 10 g of powdered S. miltiorrhiza root and place it in a suitable microwave extraction vessel.

Add 100 mL of 95% ethanol to the vessel, resulting in a liquid-to-solid ratio of 10:1 (mL/g).[4]

Secure the vessel in the microwave extraction system.

Set the microwave parameters for extraction for a duration of 2 minutes.[4]

After extraction, allow the mixture to cool to room temperature.

Filter the extract through filter paper to remove the solid plant material.

Wash the residue with a small amount of 95% ethanol to ensure complete recovery of the extract.

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

HSCCC is an effective technique for the preparative separation of tanshinones from the crude extract.[1][11]

Prepare the two-phase solvent system by thoroughly mixing the components in a separatory funnel and allowing the layers to separate.

Fill the HSCCC column with the upper phase as the stationary phase.

Dissolve a known amount of the crude extract (e.g., 400 mg) in a small volume of the lower phase.

Inject the sample into the HSCCC system.

Pump the lower phase (mobile phase) through the column at a specific flow rate.

Collect fractions of the eluent.

Monitor the separation by analyzing the collected fractions using analytical HPLC.

Combine the fractions containing the pure compounds and evaporate the solvent to obtain the isolated abietane diterpenoids.

Structural Elucidation: A Systematic Approach using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of novel natural products.[12][13][14][15][16] A combination of 1D and 2D NMR experiments is essential to unambiguously determine the structure of an abietane diterpenoid.

Workflow for Structural Elucidation:

Acquire 1D NMR Spectra (¹H and ¹³C):

The ¹H NMR spectrum provides information about the number and types of protons in the molecule.

The ¹³C NMR spectrum reveals the number of carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

Data Interpretation and Structure Assembly:

Use the HSQC spectrum to assign protons to their corresponding carbons.

Utilize the COSY spectrum to trace out spin systems (chains of coupled protons).

Employ the HMBC spectrum to connect these spin systems and to link quaternary carbons to the rest of the molecule.

Analyze the NOESY spectrum to determine the relative configuration of stereocenters.

A systematic workflow for the structural elucidation of abietane diterpenoids using NMR spectroscopy.

Pharmacological Screening Protocols

Once the abietane diterpenoids are isolated and characterized, their biological activities can be evaluated using various in vitro assays.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Materials:

Cancer cell line of interest (e.g., HeLa, MCF-7)[7]

96-well plates

Complete cell culture medium

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO)

Microplate reader

Procedure:

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

Treat the cells with various concentrations of the isolated abietane diterpenoid for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

Shake the plate for 10 minutes to ensure complete solubilization.[17]

Measure the absorbance at 490 nm using a microplate reader.[17]

Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

RAW 264.7 macrophage cell line

96-well plates

Complete cell culture medium

Lipopolysaccharide (LPS)

Griess reagent

Sodium nitrite standard solution

Microplate reader

Procedure:

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

Pre-treat the cells with various concentrations of the isolated abietane diterpenoid for 2 hours.

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

After incubation, collect the cell culture supernatant.

Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

Measure the absorbance at 540 nm using a microplate reader.

Quantify the nitrite concentration using a sodium nitrite standard curve.

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

This assay assesses the effect of the isolated compounds on the proliferation of vascular smooth muscle cells, a key process in the development of atherosclerosis.[8][9]

Materials:

Primary vascular smooth muscle cells (VSMCs)

96-well plates

Complete cell culture medium

Platelet-derived growth factor (PDGF) or other mitogen

Cell proliferation assay kit (e.g., BrdU or Click-iT EdU)

Microplate reader or fluorescence microscope

Procedure:

Seed VSMCs in a 96-well plate and allow them to become quiescent by serum starvation.

Pre-treat the cells with various concentrations of the isolated abietane diterpenoid.

Stimulate the cells with a mitogen such as PDGF (e.g., 30 ng/mL) to induce proliferation.[18]

After a specific incubation period, assess cell proliferation using a suitable assay kit according to the manufacturer's instructions.

Quantify the level of proliferation and determine the inhibitory effect of the compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the extraction and biological activity of abietane diterpenoids from Salvia miltiorrhiza.

Table 1: Extraction Yields of Major Tanshinones from Salvia miltiorrhiza

Note: IC50 values can vary depending on the specific experimental conditions.

Conclusion and Future Directions

The abietane diterpenoids from Salvia miltiorrhiza represent a rich source of bioactive molecules with significant therapeutic potential. Their diverse pharmacological activities, particularly in the areas of cardiovascular disease, inflammation, and cancer, make them compelling targets for drug discovery and development. This guide has provided a comprehensive overview of the biosynthesis, chemistry, and biological activities of these compounds, along with detailed experimental protocols to facilitate further research.

Future research should focus on several key areas:

Elucidation of Novel Structures: The chemical diversity of abietane diterpenoids in S. miltiorrhiza is likely not yet fully explored. The application of advanced analytical techniques will undoubtedly lead to the discovery of new and potentially more potent compounds.

Mechanism of Action Studies: While the biological activities of many abietane diterpenoids are well-documented, their precise molecular targets and mechanisms of action often remain to be fully elucidated.

Metabolic Engineering: A deeper understanding of the biosynthetic pathway of these compounds will enable the use of metabolic engineering and synthetic biology approaches to enhance their production in either the native plant or heterologous systems.

Clinical Translation: Further preclinical and clinical studies are needed to fully evaluate the therapeutic potential of the most promising abietane diterpenoids and to translate these findings into new medicines.

By leveraging the knowledge and methodologies presented in this guide, the scientific community can continue to unlock the full potential of these fascinating natural products for the benefit of human health.

References

Jiang, Z., Gao, W., & Huang, L. (2019). Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza. Frontiers in Pharmacology, 10, 202. [Link]

Kim, J. H., Lee, J. Y., & Kim, Y. J. (2024). Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction. Molecules, 29(1), 123. [Link]

Sun, A., Zhang, Y., Li, A., Meng, Z., & Liu, R. (2011). Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography. Journal of Chromatography B, 879(21), 1899-1904. [Link]

Ghorbani, A., Younesi, S., & Iranshahi, M. (2017). Cytotoxic and apoptotic effects of root extract and tanshinones isolated from Perovskia abrotanoides Kar. Avicenna journal of phytomedicine, 7(5), 444. [Link]

Hou, J., He, J., Jin, X., Hu, T., & Zhang, Y. (2013). Study on optimisation of extraction process of tanshinone IIA and its mechanism of induction of gastric cancer SGC7901 cell apoptosis. African Journal of Traditional, Complementary and Alternative Medicines, 10(6), 456-458. [Link]

Breitmaier, E. (2002). Structure elucidation by NMR in organic chemistry: a practical guide. John Wiley & Sons. [Link]

Yao, F., Zhang, D. W., Qu, G. W., Li, G. S., & Dai, S. J. (2012). New abietane norditerpenoid from Salvia miltiorrhiza with cytotoxic activities. Journal of Asian natural products research, 14(9), 913-917. [Link]

Wang, L., Ma, R., Liu, C., Liu, H., Zhu, R., Guo, S., ... & Zhang, J. (2023). Aqueous extract of Salvia miltiorrhiza Bunge reduces blood pressure through inhibiting oxidative stress, inflammation and fibrosis of adventitia in primary hypertension. Frontiers in Pharmacology, 14, 1109315. [Link]

Wang, J., Zhang, Y., Xu, D., Liu, Y., & Wang, J. (2024). Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function. Frontiers in Pharmacology, 15, 1369062. [Link]

Sun, A., Zhang, Y., Li, A., Meng, Z., & Liu, R. (2011). Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography. Journal of Chromatography B, 879(21), 1899-1904. [Link]

Ge, F., & Zhou, J. R. (2014). Molecular evidence of cryptotanshinone for treatment and prevention of human cancer. Anticancer agents in medicinal chemistry, 14(6), 808-815. [Link]

Elyashberg, M. (2015). Computer-assisted structure elucidation of natural products. Natural product reports, 32(12), 1770-1801. [Link]

Chappell, J. (2002). The genetics and molecular genetics of terpene and sterol biosynthesis in plants. Annu. Rev. Plant Physiol. Plant Mol. Biol., 53(1), 521-547. [Link]

Lee, J. H., Kim, M. J., & Lee, J. (2008). In Vitro Study of Anti-inflammatory and Analgesic Effects of Salvia Miltiorrhiza (SM) Extracts Using Luciferase Reporter Gene Assay. The Journal of Korean Medicine, 29(4), 144-153. [Link]

Zhou, Z., & Wu, J. (2015). Regulation and metabolic engineering of tanshinone biosynthesis. RSC advances, 5(23), 18137-18144. [Link]

Reynolds, W. F., & Enríquez, R. G. (2002). A general strategy for the structural elucidation of natural products by NMR. Journal of Natural Products, 65(2), 221-244. [Link]

Gong, Y., Li, Y., Lu, Y., Li, L., Abdolmaleky, H., Blackburn, G. L., & Zhou, J. R. (2011). Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation. Cancer prevention research, 4(6), 910-919. [Link]

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

Wong, V., Arumugam, P., & Wrenshall, L. E. (2019). Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry. Journal of Visualized Experiments, (149), e59930. [Link]

Gfeller, H., & Gafner, F. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & biodiversity, 2(2), 146-168. [Link]

Royal Society of Chemistry. (2023). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]

Liu, Y., Wang, M., Wang, J., & Zhang, Y. (2024). Rapid Screening of Chemical Components in Salvia miltiorrhiza with the Potential to Inhibit Skin Inflammation. International Journal of Molecular Sciences, 25(13), 7274. [Link]

Zhang, Y., Li, X., Wang, Z., & Liu, Y. (2018). Tanshinone IIA Shows Higher Antiproliferative Activities than Sinapic Acid in 4 Cancer Cell Lines and Simultaneously Induces Apoptosis and Necroptosis in Human Lung Cancer A549 Cells. Medical science monitor: international medical journal of experimental and clinical research, 24, 8295. [Link]

O'Connell, J. (2003). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural product reports, 20(4), 434-463. [Link]

Lee, J. H., Kim, M. J., & Lee, J. (2008). In Vitro Study of Anti-inflammatory and Analgesic Effects of Salvia Miltiorrhiza (SM) Extracts Using Luciferase Reporter Gene Assay. The Journal of Korean Medicine, 29(4), 144-153. [Link]

Kim, J. H., Lee, J. Y., & Kim, Y. J. (2024). Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural Surfactant-Based Cloud Point Extraction. Preprints.org. [Link]

Bennett, M. R., & Clarke, M. C. (2016). Vascular smooth muscle cells in atherosclerosis. Circulation research, 118(4), 676-689. [Link]

Wesleyan University. (2023). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

Li, J., Zhang, J., & Chen, J. (2023). Oxazole-Containing Diterpenoids from Cell Cultures of Salvia miltiorrhiza and Their Anti-HIV-1 Activities. Journal of Natural Products, 86(1), 12-19. [Link]

Hou, J., He, J., Jin, X., Hu, T., & Zhang, Y. (2013). Study on optimisation of extraction process of tanshinone IIA and its mechanism of induction of gastric cancer SGC7901 cell apoptosis. African Journal of Traditional, Complementary and Alternative Medicines, 10(6), 456-458. [Link]

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

The Biosynthesis of Danshenol A in Salvia miltiorrhiza: A Technical Guide for Researchers and Drug Development Professionals

Abstract Salvia miltiorrhiza Bunge, commonly known as Danshen, is a cornerstone of traditional Chinese medicine, revered for its therapeutic applications in cardiovascular and cerebrovascular diseases.[1] The medicinal p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Salvia miltiorrhiza Bunge, commonly known as Danshen, is a cornerstone of traditional Chinese medicine, revered for its therapeutic applications in cardiovascular and cerebrovascular diseases.[1] The medicinal properties of Danshen are largely attributed to two classes of bioactive compounds: hydrophilic salvianolic acids and lipophilic diterpenoids known as tanshinones.[2] Danshenol A is a notable member of the tanshinone family, contributing to the pharmacological profile of this important medicinal plant.[3] This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of Danshenol A, synthesizing current scientific understanding for researchers, scientists, and drug development professionals. We will delve into the enzymatic cascade, from foundational precursors to the intricate post-modifications of the diterpenoid skeleton, offering insights into the causality behind experimental approaches. This guide includes detailed experimental protocols, quantitative data summaries, and visual diagrams of the metabolic pathways and workflows to facilitate a deeper understanding and empower further research in this field.

Introduction: The Significance of Danshenol A

Danshenol A is a lipophilic diterpenoid belonging to the abietane-type norditerpenoid quinone class of natural products, collectively known as tanshinones.[4] These compounds are primarily synthesized and accumulated in the roots of Salvia miltiorrhiza.[1] The diverse pharmacological activities of tanshinones, including antioxidant, anti-inflammatory, and cardiovascular protective effects, have made them a subject of intense scientific investigation.[5] Understanding the biosynthetic pathway of Danshenol A is not merely an academic exercise; it holds the key to unlocking biotechnological strategies for enhancing its production. Through metabolic engineering of the plant itself or by reconstructing the pathway in microbial hosts, we can potentially create a sustainable and high-yield source of this valuable therapeutic compound.

The Architectural Blueprint: Unraveling the Biosynthetic Pathway

The biosynthesis of Danshenol A, like other tanshinones, is a complex, multi-step process that can be broadly categorized into three major stages:

Formation of Terpenoid Precursors: The journey begins with the synthesis of the universal five-carbon building blocks of all terpenoids.

Construction of the Diterpenoid Skeleton: These precursors are assembled into the characteristic three-ring structure of the abietane diterpenes.

Post-Modification of the Skeleton: A series of enzymatic modifications, primarily oxidations, tailor the basic skeleton to generate the vast diversity of tanshinones, including Danshenol A.[1]

Stage 1: Laying the Foundation - The MEP Pathway

The biosynthesis of the five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), occurs predominantly through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids of S. miltiorrhiza cells.[5] While the cytosolic mevalonate (MVA) pathway also contributes to terpenoid biosynthesis, studies have indicated that the MEP pathway is the primary source for tanshinone production.[6]

Stage 2: Building the Core - From GPP to Miltiradiene

The initial five-carbon units are assembled into larger precursors. IPP and DMAPP are condensed to form the ten-carbon geranyl diphosphate (GPP), which is then converted to the twenty-carbon geranylgeranyl diphosphate (GGPP).[5] The formation of GGPP is a critical branch point, providing the substrate for the first committed steps in tanshinone biosynthesis.

The key reactions in the formation of the abietane skeleton are catalyzed by two specific diterpene synthases:

Copalyl Diphosphate Synthase (SmCPS): This enzyme catalyzes the cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP).

Kaurene Synthase-Like (SmKSL): SmKSL then acts on (+)-CPP to produce the signature tricyclic abietane diterpene olefin, miltiradiene .[4]

Miltiradiene represents the first stable and committed intermediate in the biosynthesis of all tanshinones.

Figure 1: Upstream biosynthesis of the key intermediate, miltiradiene.

Stage 3: The Art of Tailoring - The Role of Cytochrome P450s

The structural diversification of the tanshinone family arises from the post-modification of the miltiradiene skeleton. This is primarily orchestrated by a versatile class of enzymes known as cytochrome P450 monooxygenases (CYPs), which catalyze a wide array of oxidative reactions.

2.3.1. The Gateway to Diversity: Formation of Ferruginol

The first crucial oxidative modification of miltiradiene is catalyzed by CYP76AH1 . This enzyme facilitates a unique four-electron oxidation cascade to produce ferruginol , a phenolic abietane diterpene.[7][8] Ferruginol is a pivotal branch-point intermediate, serving as the precursor for a multitude of different tanshinones.

2.3.2. A Branching Network of Oxidation

Following the formation of ferruginol, a cohort of other CYP enzymes further modifies the molecule, creating a complex biosynthetic grid. Key characterized enzymes include:

CYP76AH3: This enzyme exhibits catalytic promiscuity, hydroxylating ferruginol at the C-11 position to form 11-hydroxyferruginol and catalyzing carbonylation at the C-7 position to produce sugiol.[4]

CYP76AK1: This P450 is responsible for the hydroxylation at the C-20 position of ferruginol and its derivatives.[4]

CYP71D375 and CYP81C16: These enzymes are also involved in the later stages of tanshinone biosynthesis, with CYP81C16 showing broad-spectrum oxidase activity towards para-quinone-type tanshinones.[5][9]

2.3.3. A Putative Pathway to Danshenol A

While the precise enzymatic steps leading to Danshenol A have not been definitively elucidated, based on the known chemistry of tanshinone biosynthesis and the structure of Danshenol A, a putative pathway can be proposed. It likely involves a series of hydroxylations and dehydrogenations of a ferruginol-derived intermediate. The exact sequence and the specific enzymes responsible for these final transformations remain an active area of research.

Figure 2: Downstream pathway from miltiradiene, showing the central role of ferruginol and the putative route to Danshenol A.

Experimental Workflows and Protocols

The elucidation of the Danshenol A biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Salvia miltiorrhiza hairy root cultures are a widely used experimental system as they can be grown in sterile liquid media and induced to produce tanshinones upon treatment with elicitors like methyl jasmonate.[10]

Metabolite Extraction and Quantification by HPLC

Objective: To extract and quantify Danshenol A and other tanshinones from S. miltiorrhiza hairy roots.

Protocol:

Sample Preparation: Harvest and freeze-dry hairy root tissue. Grind the dried tissue into a fine powder.

Extraction: Weigh approximately 0.3 g of the powdered sample into a flask. Add 25 mL of an 85% methanol-water solution.[11]

Ultrasonication: Sonicate the mixture for 30 minutes.[11]

Centrifugation: Centrifuge the extract to pellet the solid material.

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Analysis:

System: Agilent 1260 Series HPLC system with a Diode Array Detector (DAD).[11]

Column: Waters C18 column (150 mm × 3.9 mm, 5 µm).[11]

Mobile Phase: A gradient of methanol (A) and 0.3% formic acid in water (B).[11]

Gradient Program: A suitable gradient to separate the lipophilic tanshinones. For example: 0–40 min, 10-60% A; 40–50 min, 60-70% A; 50–70 min, 70-83% A; 70–75 min, 83-10% A.[11]

Detection: Monitor at a wavelength appropriate for tanshinones, typically around 270 nm.[11]

Quantification: Use a standard curve generated from a pure Danshenol A standard to quantify its concentration in the samples.

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of biosynthetic genes in response to elicitor treatment or in different tissues.

Protocol:

RNA Extraction: Isolate total RNA from fresh or frozen S. miltiorrhiza tissue using a suitable plant RNA extraction kit.

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) primers.[12]

Primer Design: Design gene-specific primers for the target biosynthetic genes (e.g., SmCPS, SmKSL, CYP76AH1) and a reference gene (e.g., Actin). Primers should be 18-22 bp long, with a GC content of 40-60%, and a melting temperature (Tm) between 58-60°C.[13]

qRT-PCR Reaction:

System: A real-time PCR system (e.g., Bio-Rad CFX Manager).[14]

Reagents: Use a SYBR Green-based qPCR master mix.[14]

Reaction Mix: Prepare a reaction mix containing SYBR Green mix, forward and reverse primers, and cDNA template.

Cycling Conditions: A typical program includes an initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 30 seconds, 60°C for 30 seconds, and 72°C for 30 seconds.[10]

Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[10]

Heterologous Expression and Enzyme Assay of P450s

Objective: To functionally characterize a candidate cytochrome P450 enzyme and determine its catalytic activity.

Protocol:

Gene Cloning: Amplify the full-length cDNA of the candidate P450 gene and clone it into a yeast expression vector.[15]

Yeast Transformation: Transform the expression vector into a suitable Saccharomyces cerevisiae strain.

Microsome Preparation: Grow the recombinant yeast culture and induce protein expression. Harvest the cells and prepare microsomal fractions, which contain the membrane-bound P450 enzymes.

Enzyme Assay:

Reaction Mixture: Prepare a reaction buffer containing the microsomal fraction, the substrate (e.g., ferruginol), and an NADPH-cytochrome P450 reductase (CPR) and NADPH to provide the necessary electrons for the P450 catalytic cycle.[16]

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 28-30°C) for a specific time.

Extraction: Stop the reaction and extract the products with an organic solvent like ethyl acetate.

Product Analysis: Analyze the extracted products by GC-MS or LC-MS to identify the enzymatic products by comparing their mass spectra and retention times with authentic standards.[4]

Figure 3: Key experimental workflows for studying Danshenol A biosynthesis.

Quantitative Insights

While specific kinetic parameters for the enzymes in the latter stages of Danshenol A biosynthesis are not yet fully available, data from related studies on tanshinone biosynthesis provide valuable context.

The biosynthetic pathway of Danshenol A is a testament to the intricate and elegant chemistry of plant secondary metabolism. While the foundational steps leading to the key intermediate ferruginol are well-characterized, the precise enzymatic modifications that complete the synthesis of Danshenol A remain an exciting frontier for future research. The functional characterization of the remaining unassigned cytochrome P450s and other enzymes in the Salvia miltiorrhiza genome will be instrumental in filling these knowledge gaps. The protocols and workflows detailed in this guide provide a robust framework for such investigations. A complete understanding of the Danshenol A biosynthetic pathway will not only deepen our knowledge of plant biochemistry but also pave the way for the development of novel biotechnological platforms for the sustainable production of this and other valuable medicinal compounds.

References

Guo, J., Ma, Y. (2019). Biosynthetic Pathway of Tanshinones in Salvia miltiorrhiza. In: Guo, J. (eds) The Land of Salvia miltiorrhiza. Springer, Singapore. [Link]

Cui, G., Duan, L., Jin, B., Qian, J., & Xue, Z. (2019). Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza. Frontiers in Plant Science, 10, 289. [Link]

Wu, W., Wang, Y., & Shang, H. (2013). Tanshinone biosynthesis in Salvia miltiorrhiza and production in plant tissue cultures. Applied Microbiology and Biotechnology, 97(15), 6647-6658. [Link]

Zhou, L., Zuo, Z., & Chow, M. S. (2005). Danshen: an overview of its chemistry, pharmacology, pharmacokinetics, and clinical use. Journal of clinical pharmacology, 45(12), 1345–1359. [Link]

Wang, X., Morris-Natschke, S. L., & Lee, K. H. (2007). New developments in the chemistry and biology of the ansa-type macrolide, geldanamycin. Medicinal research reviews, 27(2), 133–148. [Link]

Fang, C., Little, P. J., & Xu, S. (2018). The biological functions of Danshen and its related compounds in the management of cardiovascular diseases. Journal of ethnopharmacology, 213, 313–325. [Link]

Lee, J. C., Lee, S. Y., Kim, J., & Lee, S. Y. (2020). Overview of Salvia miltiorrhiza as a Potential Therapeutic Agent for Various Diseases: An Update on Efficacy and Mechanisms of Action. Antioxidants (Basel, Switzerland), 9(10), 978. [Link]

Ma, Y., Yuan, L., Wu, B., Li, C., Chen, S., Lu, S., & Guo, J. (2023). Functional characterization of CYP81C16 involved in the tanshinone biosynthetic pathway in Salvia miltiorrhiza. Chinese Herbal Medicines, 15(4), 629-637. [Link]

Zhou, X., Chan, K., & Yeung, J. H. (2012). Herb-drug interactions with Danshen (Salvia miltiorrhiza): a review on the role of cytochrome P450 enzymes. Drug metabolism and drug interactions, 27(1), 9–18. [Link]

Luo, H., Sun, C., Sun, Y., Wu, Q., & Song, J. (2015). The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza. Molecules (Basel, Switzerland), 20(9), 16353–16370. [Link]

Li, B., Li, M., Wang, J., Zhang, X., & Kai, G. (2019). Enhancement of tanshinone production in Salvia miltiorrhiza hairy root cultures by metabolic engineering. Biotechnology letters, 41(6-7), 745–753. [Link]

Guengerich, F. P. (2009). Measurement of cytochrome P450 and NADPH-cytochrome P450 reductase. Current protocols in toxicology, Chapter 4, Unit 4.7. [Link]

Ma, Y., et al. (2021). Expansion within the CYP71D subfamily drives the heterocyclization of tanshinones synthesis in Salvia miltiorrhiza. Nature Communications, 12(1), 685. [Link]

Guo, J., Zhou, Y. J., Hillwig, M. L., Shen, Y., Yang, L., Wang, Y., Zhang, X., Liu, W., Peters, R. J., Chen, X., Zhao, Z. K., & Huang, L. (2013). CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts. Proceedings of the National Academy of Sciences of the United States of America, 110(29), 12108–12113. [Link]

Chen, X., et al. (2022). Integrative quantitative and qualitative analysis for the quality evaluation and monitoring of Danshen medicines from different sources using HPLC-DAD and NIR combined with chemometrics. Frontiers in Pharmacology, 13, 941914. [Link]

Ueng, Y. F., Kuo, Y. H., Peng, H. C., & Lin, Y. L. (2003). Induction of cytochrome P450-dependent monooxygenase by extracts of the medicinal herb Salvia miltiorrhiza. Drug metabolism and disposition: the biological fate of chemicals, 31(11), 1405–1411. [Link]

Wang, L., et al. (2016). Identification and Validation of Reference Genes for qRT-PCR Studies of Gene Expression in Dioscorea opposita. PloS one, 11(5), e0156023. [Link]

Yang, D., Du, X., Liang, X., Han, R., Liang, Z., Liu, Y., & Liu, F. (2012). Differential roles of the mevalonate and methylerythritol phosphate pathways in cell growth and tanshinone production of Salvia miltiorrhiza hairy roots. PloS one, 7(11), e46797. [Link]

Zhang, Y., et al. (2012). Analysis of Salvia miltiorrhiza (Danshen). Journal of Medicinal Plants Research, 6(23), 3943-3951. [Link]

Hao, X., et al. (2021). SmERF1b-like regulates tanshinone biosynthesis in Salvia miltiorrhiza hairy root. AoB PLANTS, 13(4), plab037. [Link]

Wang, X., et al. (2018). Selection and Validation of Reference Genes for qRT-PCR Analysis in the Oil-Rich Tuber Crop Tiger Nut (Cyperus esculentus) Based on Transcriptome Data. International journal of molecular sciences, 19(11), 3537. [Link]

Zhou, X., Chan, K., & Yeung, J. H. (2012). Herb-drug interactions with Danshen (Salvia miltiorrhiza): a review on the role of cytochrome P450 enzymes. Drug metabolism and drug interactions, 27(1), 9–18. [Link]

Illanes, A., Wilson, L., & Cauerhff, A. (2017). Mathematical determination of kinetic parameters for assessing the effect of the organic solvent on the selectivity of peptide synthesis with immobilized α-chymotrypsin. Journal of bioscience and bioengineering, 124(6), 615–621. [Link]

Ferreira, M. R. A., et al. (2016). Chromatographic and Spectrophotometric Analysis of Phenolic Compounds from Fruits of Libidibia ferrea Martius. Pharmacognosy magazine, 12(Suppl 4), S476–S481. [Link]

Bezerra, I. C. F., et al. (2024). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Plants (Basel, Switzerland), 13(11), 1733. [Link]

QIAGEN. (n.d.). A systematic guideline for developing the best real-time PCR primers. Retrieved from [Link]

Conscious Health. (n.d.). Salvia officinalis / Sage Salvia miltiorrhiza / Dan Shen. Retrieved from [Link]

Zhang, Y., et al. (2023). Functional Study and Efficient Catalytic Element Mining of CYP76AHs in Salvia Plants. Preprints.org. [Link]

Peters, R. J. (2022). Tanshinones: Leading the way into Lamiaceae labdane-related diterpenoid biosynthesis. Current opinion in plant biology, 65, 102146. [Link]

Science.gov. (n.d.). quantitative hplc method: Topics by Science.gov. Retrieved from [Link]

Nurohmi, S., et al. (2019). Primer Design and Optimization of Annealing Temperature for Analysis of Glutathione Reductase Gene Expression in Rice (Oryza sativa L.). ITB Journal of Science, 51(1), 49-60. [Link]

Boyan, B. D., & Schwartz, Z. (2014). Salvia miltiorrhiza: an ancient Chinese herbal medicine as a source for anti-osteoporotic drugs. Journal of cellular biochemistry, 115(9), 1538–1540. [Link]

Li, Y., et al. (2013). Determination of kinetic parameters and structure-activity relationships of ginsenosides as inhibitors of cyclin-dependent kinase 5/p25 using ultra-pressure liquid chromatography with triple quadrupole tandem mass spectrometry. Rapid communications in mass spectrometry, 27(10), 1109–1116. [Link]

Wollen, A. R., & Lu, H. (2009). Measurements of kinetic parameters in a microfluidic reactor. Analytical chemistry, 81(2), 735–741. [Link]

XploreBio. (2022, December 22). How to design primers for real-time PCR (qPCR) for gene expression? Easily and quickly. PrimerQuest. [Video]. YouTube. [Link]

The Endothelial-Protective Mechanisms of Danshenol A: A Technical Guide for Researchers

Introduction: The Therapeutic Potential of Danshenol A in Cardiovascular Health Danshenol A, an abietane-type diterpenoid derived from the traditional Chinese herb Salvia miltiorrhiza Bunge (Danshen), has garnered signif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Danshenol A in Cardiovascular Health

Danshenol A, an abietane-type diterpenoid derived from the traditional Chinese herb Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention for its potential therapeutic applications in cardiovascular diseases.[1][2][3] The endothelium, a critical regulator of vascular homeostasis, is central to the pathogenesis of conditions like atherosclerosis.[4] Endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability, increased oxidative stress, and a pro-inflammatory state, is an early event in the development of atherosclerosis.[4][5] This guide provides an in-depth exploration of the molecular mechanisms through which Danshenol A exerts its protective effects on endothelial cells, with a focus on its anti-inflammatory and antioxidant properties. We will delve into the key signaling pathways modulated by Danshenol A and provide detailed experimental protocols for researchers to investigate these effects.

Part 1: Anti-inflammatory Effects of Danshenol A via Modulation of the NF-κB Signaling Pathway

Chronic inflammation within the vascular endothelium is a hallmark of atherosclerosis.[6] Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), trigger a cascade of events that lead to the expression of adhesion molecules like intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1).[6][7][8] This facilitates the adhesion and transmigration of leukocytes into the vascular wall, a critical step in plaque formation.[2] Danshenol A has been shown to potently inhibit this inflammatory response.[1][2][3]

Core Mechanism: Inhibition of the NOX4-Dependent IKKβ/NF-κB Pathway

Research indicates that Danshenol A suppresses TNF-α-induced ICAM-1 expression and subsequent monocyte adhesion to endothelial cells.[1][2][3] The underlying mechanism involves the inhibition of the NOX4-dependent IKKβ/NF-κB signaling pathway.[1][2][3]

TNF-α Stimulation: Upon binding to its receptor on endothelial cells, TNF-α activates downstream signaling pathways.

NOX4 and ROS Generation: TNF-α stimulation leads to an increase in the expression of NADPH oxidase 4 (NOX4) and subsequent generation of reactive oxygen species (ROS).[1][2]

IKKβ Activation: ROS act as second messengers, leading to the activation of the IκB kinase β (IKKβ).

IκBα Degradation and NF-κB Activation: Activated IKKβ phosphorylates the inhibitor of NF-κB (IκBα), targeting it for ubiquitination and proteasomal degradation. This releases the nuclear factor-kappa B (NF-κB) p65 subunit.

Nuclear Translocation and Gene Transcription: The liberated NF-κB p65 translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including ICAM-1, leading to their transcription.[1][2]

Danshenol A intervenes in this pathway by significantly reversing the TNF-α-induced increase in ROS generation and NOX4 expression.[1][2] This, in turn, prevents the activation of the IKKβ/IκBα/NF-κB p65 cascade, ultimately suppressing ICAM-1 expression and monocyte adhesion.[1][2][3]

Visualizing the Pathway: Danshenol A's Anti-inflammatory Action

Caption: Danshenol A inhibits TNF-α-induced inflammation by suppressing the NOX4/ROS/NF-κB pathway.

Experimental Workflow: Investigating the Anti-inflammatory Effects

To validate the anti-inflammatory mechanism of Danshenol A, a series of experiments can be performed using human umbilical vein endothelial cells (HUVECs).

This technique is essential for quantifying the expression and phosphorylation status of proteins in the NF-κB pathway.

Protocol:

Cell Culture and Treatment: Culture HUVECs to 80-90% confluency. Pre-treat cells with varying concentrations of Danshenol A for 1-2 hours, followed by stimulation with TNF-α (e.g., 10 ng/mL) for a specified duration (e.g., 30 minutes for phosphorylation studies, 6-24 hours for total protein expression).

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IKKβ, IKKβ, p-IκBα, IκBα, p-NF-κB p65, NF-κB p65, ICAM-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Densitometry: Quantify band intensities using image analysis software.

Expected Outcomes (Table 1):

Protein Target

TNF-α Treatment

Danshenol A + TNF-α Treatment

p-IKKβ

Increased

Decreased

p-IκBα

Increased

Decreased

p-NF-κB p65

Increased

Decreased

ICAM-1

Increased

Decreased

This method allows for the visualization of NF-κB p65 localization within the cell.

Protocol:

Cell Culture on Coverslips: Seed HUVECs on sterile glass coverslips in a 24-well plate and allow them to adhere.

Treatment: Treat cells as described in the Western blot protocol.

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

Blocking: Block with 1% BSA in PBS for 30 minutes.

Primary Antibody Incubation: Incubate with an anti-NF-κB p65 antibody overnight at 4°C.

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

Counterstaining: Counterstain the nuclei with DAPI.

Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

Expected Outcomes: In TNF-α-treated cells, NF-κB p65 will show strong nuclear localization. In Danshenol A co-treated cells, NF-κB p65 will be predominantly retained in the cytoplasm.

Part 2: Antioxidant Effects of Danshenol A via Activation of the Nrf2/HO-1 Pathway

Oxidative stress is a key contributor to endothelial dysfunction.[4] An imbalance between ROS production and the antioxidant defense system damages cellular components and impairs endothelial function. Danshenol A exhibits potent antioxidant properties, partly through the activation of the Nrf2/HO-1 signaling pathway.[9][10]

Core Mechanism: Upregulation of the Nrf2/HO-1 Axis

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[9][11]

Nrf2 Sequestration: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.

Nrf2 Activation: Oxidative or electrophilic stress, or the presence of Nrf2 activators like Danshenol A, can induce conformational changes in Keap1, leading to the release of Nrf2.

Nuclear Translocation and ARE Binding: Liberated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of its target genes.

Antioxidant Gene Expression: This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[9][11] HO-1 catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[9]

Interestingly, NOX4, which is inhibited by Danshenol A in the context of TNF-α-induced inflammation, can have a dual role. Overexpression of NOX4 has been linked to the activation of Nrf2, suggesting a complex interplay of signaling pathways.[1][2] However, the net effect of Danshenol A is a potentiation of the Nrf2-mediated antioxidant defense.

Visualizing the Pathway: Danshenol A's Antioxidant Action

Caption: Danshenol A promotes antioxidant defense by activating the Nrf2/HO-1 pathway.

Experimental Workflow: Assessing the Antioxidant Effects

Quantitative real-time PCR (qPCR) is used to measure the mRNA levels of Nrf2 target genes.

Protocol:

Cell Culture and Treatment: Treat HUVECs with Danshenol A for various time points (e.g., 6, 12, 24 hours).

RNA Extraction: Isolate total RNA from the cells using a suitable kit.

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

qPCR: Perform qPCR using primers for HO-1 and a housekeeping gene (e.g., GAPDH or B2M) for normalization.[12] The reaction is typically run for 40 cycles.[13]

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[12]

Expected Outcomes (Table 2):

Gene

Danshenol A Treatment

HO-1 mRNA

Increased

This confirms that the increased mRNA expression translates to increased protein levels. The protocol is the same as described for the anti-inflammatory workflow, but using a primary antibody against HO-1.

Expected Outcomes: Danshenol A treatment will lead to a dose- and time-dependent increase in HO-1 protein expression.

Conclusion: A Multi-faceted Approach to Endothelial Protection

Danshenol A demonstrates a dual mechanism of action in protecting endothelial cells. It effectively mitigates inflammation by inhibiting the NOX4-dependent NF-κB pathway and concurrently bolsters the cell's antioxidant defenses through the activation of the Nrf2/HO-1 signaling cascade. This multi-pronged approach makes Danshenol A a promising candidate for further investigation in the prevention and treatment of endothelial dysfunction and atherosclerosis. The experimental workflows detailed in this guide provide a robust framework for researchers to further elucidate the therapeutic potential of this natural compound.

References

Danshenol A inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) mediated by NOX4 in endothelial cells. (2017). ResearchGate. [Link]

Danshenol A inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) mediated by NOX4 in endothelial cells. (2017). PMC. [Link]

Danshenol A inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) mediated by NOX4 in endothelial cells. (2017). PubMed. [Link]

The potential effect of natural antioxidants on endothelial dysfunction associated with arterial hypertension. (n.d.). Frontiers. [Link]

Targeting Oxidative Stress and Endothelial Dysfunction Using Tanshinone IIA for the Treatment of Tissue Inflammation and Fibrosis. (n.d.). PMC. [Link]

Anti-inflammatory effects of danshen on human vascular endothelial cells in culture. (n.d.). PubMed. [Link]

Endothelin-1 contributes to vascular rupture risk in Vascular Ehlers Danlos syndrome mice. (2022). YouTube. [Link]

Gene Expression Analysis of Endothelial Cells Exposed to Shear Stress Using Multiple Parallel-plate Flow Chambers. (2018). NIH. [Link]

Immunofluorescence Staining of HUVECs on a Gel Matrix Using the μ-Slide I Luer 3D. (2020). ibidi. [Link]

Experimental Protocol for Western Blotting. (n.d.). CliniSciences. [Link]

PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells. (n.d.). PMC. [Link]

Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress. (n.d.). PMC. [Link]

RT-qPCR analysis of endothelial and mesenchymal genes. (n.d.). Bio-protocol. [Link]

Protocol for immunofluorescent staining, high-resolution imaging, and spatial projection of Schlemm's canal in mouse whole-mount corneal limbus tissue. (2025). PubMed Central. [Link]

Estrogen Receptor Signaling and the PI3K/Akt Pathway Are Involved in Betulinic Acid-Induced eNOS Activation. (n.d.). MDPI. [Link]

SUMOylation Protects Endothelial Cell-Expressed Leukocyte-Specific Protein 1 from Ubiquitination-Mediated Proteasomal Degradation and Facilitates Its Nuclear Export. (n.d.). MDPI. [Link]

An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. (n.d.). MDPI. [Link]

Identification of suitable reference genes for real-time qPCR in homocysteine-treated human umbilical vein endothelial cells. (2018). PubMed Central. [Link]

Regulation of adhesion molecules expression in TNF-α-stimulated brain microvascular endothelial cells by tanshinone IIA: involvement of NF-κB and ROS generation. (n.d.). PubMed. [Link]

Using En Face Immunofluorescence Staining to Observe Vascular Endothelial Cells Directly. (2019). JoVE. [Link]

Activation of nitric oxide synthase in endothelial cells by Akt-dependent phosphorylation. (n.d.). Nature. [Link]

Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress. (2021). PubMed. [Link]

Biological activities of Danshenol A and its derivatives

An In-Depth Technical Guide to the Biological Activities of Danshenol A and Its Derivatives Foreword for the Modern Drug Discovery Professional The confluence of traditional medicine and modern pharmacological screening...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activities of Danshenol A and Its Derivatives

Foreword for the Modern Drug Discovery Professional

The confluence of traditional medicine and modern pharmacological screening has unveiled a treasure trove of bioactive molecules. Among these, the constituents of Salvia miltiorrhiza (Danshen) have garnered significant attention for their therapeutic potential, particularly in the management of cardiovascular and inflammatory diseases.[1][2] This guide focuses on Danshenol A, an abietane-type diterpenoid isolated from Danshen, and its derivatives.[3][4] We move beyond a simple cataloging of effects to provide a deep, mechanistic understanding of its biological activities, grounded in robust experimental evidence. This document is designed for the laboratory researcher, the medicinal chemist, and the drug development scientist, offering not just the "what" but the critical "how" and "why" behind the investigation of this promising natural product.

Section 1: Cardiovascular Protective Activities of Danshenol A

The primary therapeutic application of Danshen has historically been for cardiovascular ailments.[1] Modern research has substantiated this use, identifying specific molecular mechanisms. Danshenol A has emerged as a key player in endothelial protection, a critical factor in preventing the onset of atherosclerosis.

Mechanistic Insight: Inhibition of Endothelial Inflammation and Monocyte Adhesion

Atherosclerosis is initiated, in part, by the adhesion of leukocytes to the vascular endothelium, a process mediated by the overexpression of adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1).[5] Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), are potent inducers of ICAM-1.

Danshenol A has been shown to significantly reverse TNF-α-induced ICAM-1 expression in endothelial cells.[3][4] This action directly translates to a functional reduction in the adhesion of monocytes to the endothelial layer, a pivotal early event in atherosclerotic plaque formation.[3] The causality behind this effect lies in Danshenol A's ability to interrupt a specific signaling cascade. The mechanism is dependent on the inhibition of the NOX4 (NADPH Oxidase 4)-dependent IKKβ/NF-κB pathway.[3] Specifically, Danshenol A attenuates the TNF-α-induced generation of reactive oxygen species (ROS) and the expression of NOX4.[3][4] This, in turn, prevents the activation of IKKβ and the subsequent phosphorylation and degradation of IκBα, which would otherwise release the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like ICAM-1.[3]

Interestingly, research also points to a dual role for NOX4, where its overexpression may also lead to the activation of the protective Nrf2 pathway, a key regulator of antioxidant responses.[3][4][5] This highlights the complexity of cellular redox signaling and the nuanced effects of compounds like Danshenol A.

Signaling Pathway Visualization: Danshenol A in Endothelial Cells

The following diagram illustrates the signaling pathway inhibited by Danshenol A in response to TNF-α stimulation in endothelial cells.

Caption: Danshenol A inhibits TNF-α-induced ICAM-1 expression via the NOX4/NF-κB pathway.

Experimental Protocol: In Vitro Monocyte-Endothelial Cell Adhesion Assay

This protocol provides a self-validating system to quantify the inhibitory effect of Danshenol A on monocyte adhesion to an endothelial cell monolayer.

Principle: Human umbilical vein endothelial cells (HUVECs) are cultured to form a monolayer and stimulated with TNF-α to induce ICAM-1 expression. Fluorescently-labeled monocytes are then co-cultured with the HUVEC monolayer. The degree of monocyte adhesion is quantified by measuring fluorescence intensity after washing away non-adherent cells.

Step-by-Step Methodology:

Cell Culture: Culture HUVECs in EGM-2 medium in a 96-well black, clear-bottom plate until a confluent monolayer is formed.

Compound Treatment: Pre-treat the HUVEC monolayer with varying concentrations of Danshenol A (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 2 hours.

Inflammatory Stimulation: Add TNF-α (10 ng/mL) to the wells (except for the unstimulated negative control) and incubate for 6 hours to induce ICAM-1 expression.

Monocyte Labeling: While HUVECs are being stimulated, label a suspension of THP-1 monocytes with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.

Co-culture: Wash the HUVEC monolayer gently with pre-warmed PBS. Add the fluorescently-labeled THP-1 cells to each well and incubate for 1 hour at 37°C.

Washing: Gently wash the wells three times with PBS to remove non-adherent THP-1 cells. The stringency and consistency of this step are critical for reproducibility.

Quantification: Add PBS to each well and measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths for the chosen dye.

Data Analysis: Normalize the fluorescence readings of the treated groups to the TNF-α stimulated vehicle control group. An unstimulated control and a positive control (e.g., an NF-κB inhibitor) should always be included.

Section 2: Anti-inflammatory and Antioxidant Mechanisms

The therapeutic effects of Danshenol A are strongly linked to its ability to modulate key pathways that govern inflammation and oxidative stress.

Modulation of NF-κB and MAPK Signaling

As established in the cardiovascular context, NF-κB is a primary target of Danshenol A.[3] This transcription factor is a master regulator of inflammation, and its inhibition has broad therapeutic implications.[6][7] In addition to NF-κB, components of the mitogen-activated protein kinase (MAPK) family, such as p38 and ERK, are crucial in transducing inflammatory signals.[8][9] Network pharmacology analyses and biological validation have suggested that Danshenol C, a related compound, modulates MAPK signaling pathways, indicating this is a common mechanism for Danshen-derived molecules.[8] These pathways are often interconnected, with ROS acting as a common upstream activator.

Activation of the Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary cellular defense mechanism against oxidative stress.[5] While direct evidence for Danshenol A is emerging, derivatives of the related Danshen compound, Tanshinone IIA, have been shown to exert protective effects by activating the Nrf2 pathway.[10] This activation leads to the upregulation of a suite of antioxidant genes. Given that Danshenol A inhibits ROS production, it likely modulates the cellular redox balance in a way that could influence Nrf2 activity, representing a complementary antioxidant mechanism to its direct ROS-inhibiting effects.

This diagram illustrates the central role of NF-κB and Nrf2 pathways modulated by Danshenol A and its derivatives.

Caption: Danshenol A modulates the NF-κB and Nrf2 pathways to reduce inflammation and oxidative stress.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Activation

This protocol details the steps to measure the phosphorylation status of key NF-κB signaling proteins, providing a direct readout of pathway inhibition by Danshenol A.

Principle: Western blotting uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane where specific proteins are detected using antibodies.[11] Here, we will detect total and phosphorylated forms of p65 and IκBα to determine the activation state of the pathway.

Step-by-Step Methodology:

Sample Preparation:

Plate cells (e.g., HUVECs or RAW 264.7 macrophages) and treat with Danshenol A followed by an inflammatory stimulus (e.g., TNF-α or LPS) as described in protocol 1.3.

Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly to shear DNA.[12]

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

Determine protein concentration of the supernatant using a BCA or Bradford assay.

SDS-PAGE:

Normalize all samples to the same protein concentration with lysis buffer. Add an equal volume of Laemmli sample buffer.[13]

Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a protein ladder.

Run the gel at 100-120V until the dye front reaches the bottom.

Protein Transfer:

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunoblotting:

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).[14]

Incubate the membrane overnight at 4°C with a primary antibody specific for p-p65, p-IκBα, total p65, total IκBα, or a loading control (e.g., β-actin, GAPDH). Use the dilution recommended on the antibody datasheet.

Wash the membrane three times for 10 minutes each with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again as in the previous step.

Detection & Analysis:

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

Image the resulting chemiluminescent signal using a digital imager or X-ray film.

Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to account for any differences in protein loading.

Section 3: Anticancer Potential and Cytotoxicity Evaluation

While research on Danshenol A's anticancer activity is less extensive than for other tanshinones, the broader family of compounds from Salvia miltiorrhiza exhibits significant antitumor effects.[1][15][16] These effects are often mediated by the induction of apoptosis and the inhibition of cell proliferation, migration, and invasion.[15] Key signaling pathways implicated include JAK/STAT and PI3K/AKT.[15] Evaluating the cytotoxic potential of Danshenol A and its derivatives against various cancer cell lines is a critical first step in exploring this therapeutic avenue.

Experimental Protocol: Cell Viability Assessment using Tetrazolium Reduction Assays (MTT/XTT)

Principle: These colorimetric assays measure the metabolic activity of cells, which serves as a proxy for cell viability.[17][18] Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (yellow) to a formazan product (purple for MTT, orange for XTT).[18][19] The amount of colored formazan is directly proportional to the number of viable cells.[18] The XTT assay is often preferred as its formazan product is water-soluble, eliminating the need for a solubilization step.[19][20]

Step-by-Step Methodology:

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HeLa, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of Danshenol A or its derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

Reagent Addition (XTT Protocol):

Prepare the XTT labeling mixture according to the manufacturer's instructions.

Add the XTT mixture to each well and incubate the plate for 2-4 hours at 37°C in a CO2 incubator. The incubation time should be optimized for the specific cell line.

Absorbance Measurement:

Gently shake the plate to evenly distribute the color.

Measure the absorbance of the samples in a microplate spectrophotometer at 450-500 nm. A reference wavelength of 630-690 nm should also be used to subtract background absorbance.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Plot the percentage of viability against the compound concentration (on a log scale) to generate a dose-response curve.

Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Caption: A streamlined workflow for determining the IC50 values of Danshenol A derivatives.

Section 4: Derivatives and Structure-Activity Relationships (SAR)

The development of derivatives from a natural product lead is a cornerstone of modern drug discovery.[21][22] The goals are typically to enhance potency, improve selectivity, increase solubility and bioavailability, and reduce toxicity.[16][23] While specific SAR studies for Danshenol A are not as prevalent as for other tanshinones, the principles derived from related compounds provide a valuable framework.[24][25][26][27]

Rationale for Derivatization

Improving Potency: Minor structural modifications can significantly alter the binding affinity of a molecule to its protein target.

Enhancing Solubility: The inherent lipophilicity of many diterpenoids can limit their clinical utility. The addition of polar functional groups can improve water solubility and suitability for formulation.[10]

Exploring Mechanisms: Synthesizing a library of derivatives allows for the systematic probing of the pharmacophore—the essential structural features required for biological activity.

Quantitative Data Summary

The table below is a template for summarizing key quantitative data for Danshenol A and its derivatives as it becomes available through screening campaigns.

Danshenol A is a potent bioactive molecule with well-defined mechanisms in the realms of cardiovascular protection and anti-inflammation. Its ability to specifically target the NOX4/ROS/NF-κB axis provides a solid foundation for its therapeutic potential in atherosclerosis and other inflammatory conditions. The established antioxidant and potential anticancer activities further broaden its scope.

The path forward lies in the rational design and synthesis of Danshenol A derivatives. By leveraging the experimental protocols detailed in this guide, researchers can systematically evaluate new chemical entities for improved potency, selectivity, and drug-like properties. Future investigations should focus on:

In Vivo Efficacy: Validating the in vitro findings in robust animal models of atherosclerosis, chronic inflammation, and cancer.

Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

Target Deconvolution: Precisely identifying the direct protein binding partners of Danshenol A to further elucidate its mechanism of action.

By integrating medicinal chemistry, molecular pharmacology, and robust bioassay development, the full therapeutic potential of the Danshenol A scaffold can be realized.

References

Han, Y., et al. (2017). Danshenol A inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) mediated by NOX4 in endothelial cells. Scientific Reports, 7(1), 13072. [Link]

ResearchGate. (2017). (PDF) Danshenol A inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) mediated by NOX4 in endothelial cells. [Link]

ResearchGate. (2022). Synthesis and Biological Activity Study of Tanshinone Derivatives: A Literature and Patent Review. [Link]

Sun, Y., et al. (2017). Synthesis and biological evaluation of tanshinone IIA derivatives as novel endothelial protective agents. Future Medicinal Chemistry, 9(11), 1135-1148. [Link]

Sarkar, A., et al. (2020). In Silico investigation of Danshen (Salvia miltiorrhiza) derivatives as potential inhibitor of amyloid beta fibril and design of promising lead compounds as Anti Alzheimer's drug by pharmacophore modeling. Journal of Biomolecular Structure & Dynamics, 38(14), 4159-4174. [Link]

Li, J., et al. (2023). Molecular mechanism of Danshenol C in reversing peritoneal fibrosis: novel network pharmacological analysis and biological validation. Frontiers in Pharmacology, 14, 1269351. [Link]

Pisoschi, A. M., et al. (2018). Analytical Methods Used in Determining Antioxidant Activity: A Review. Methods in Molecular Biology, 1829, 37-63. [Link]

Han, Y., et al. (2017). Danshenol A inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) mediated by NOX4 in endothelial cells. Scientific Reports, 7(1), 13072. [Link]